molecular formula C11H20N2 B13275753 [(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylbutan-2-yl)amine

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13275753
M. Wt: 180.29 g/mol
InChI Key: YPRIULNRZXLNTC-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a methyl group and a butylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-methylbutan-2-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2-Methylbutan-2-ylamine: Another precursor used in the synthesis.

    N-Methylpyrrole: A structurally related compound with different functional groups.

Uniqueness

(1-Methyl-1H-pyrrol-2-yl)methylamine is unique due to its specific combination of a pyrrole ring and a butylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine

InChI

InChI=1S/C11H20N2/c1-5-11(2,3)12-9-10-7-6-8-13(10)4/h6-8,12H,5,9H2,1-4H3

InChI Key

YPRIULNRZXLNTC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=CN1C

Origin of Product

United States

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